molecular formula C6H10O3 B1317527 (S)-2-(Tetrahydrofuran-3-YL)acetic acid CAS No. 146255-26-7

(S)-2-(Tetrahydrofuran-3-YL)acetic acid

Cat. No.: B1317527
CAS No.: 146255-26-7
M. Wt: 130.14 g/mol
InChI Key: JSWKBJIKVSXWDJ-YFKPBYRVSA-N
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Description

(S)-2-(Tetrahydrofuran-3-yl)acetic acid is a chiral organic compound with the molecular formula C6H10O3 . It is characterized by a tetrahydrofuran ring, a saturated oxygen-containing heterocycle, linked to an acetic acid group via the 3-position . This structure makes it a valuable chiral synthon and intermediate in organic synthesis, medicinal chemistry, and natural product research for constructing more complex molecules. The specific (S)-enantiomer is of particular interest for developing stereoselective syntheses and for studying enantiomer-dependent biological activity or molecular recognition. While the exact research profile for this specific enantiomer is still being characterized, structurally related tetrahydrofuran-yl acetic acid derivatives have been identified as long-range pollinator attractants in sexually deceptive orchids, highlighting the significance of this class of compounds in semiochemical research . The mechanism of action for such compounds involves their interaction with specific biological receptors, where the three-dimensional structure and chirality are often critical for activity. This product is intended for research applications such as method development, chemical synthesis, and biological studies. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(3S)-oxolan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWKBJIKVSXWDJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566148
Record name [(3S)-Oxolan-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146255-26-7
Record name (3S)-Tetrahydro-3-furanacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146255-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3S)-Oxolan-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Using Chiral Starting Materials

One of the most common methods for synthesizing (S)-2-(Tetrahydrofuran-3-YL)acetic acid involves the use of chiral starting materials to ensure the desired stereochemistry. A typical approach includes:

  • Reaction Components : (S)-tetrahydrofuran-3-ylmethanol and acetic anhydride.
  • Reaction Conditions : Acidic or basic conditions facilitate the acylation process.
  • Mechanism : The hydroxyl group of (S)-tetrahydrofuran-3-ylmethanol reacts with acetic anhydride, forming the ester intermediate. Hydrolysis of the ester yields the final product, this compound.

Industrial Synthesis Optimization

For large-scale production, industrial methods optimize yield and purity using advanced techniques:

  • Continuous Flow Reactors : These reactors enhance reaction efficiency by maintaining consistent temperature and pressure conditions.
  • Purification Techniques :
    • Crystallization to isolate the compound in its pure form.
    • Chromatography for separating impurities and ensuring high stereochemical fidelity.

Enzymatic Resolution

Enzymatic resolution is another method used to prepare this compound:

  • Starting Material : Racemic mixture of tetrahydrofuran-3-ylacetic acid.
  • Enzyme Selection : Specific enzymes selectively act on one enantiomer, leaving behind the desired (S)-form.
  • Advantages : This method is environmentally friendly and avoids harsh chemical conditions.

Asymmetric Catalysis

Asymmetric catalysis is employed to directly synthesize the compound with high enantiomeric excess:

  • Catalyst : Chiral organometallic catalysts such as Rhodium or Palladium complexes.
  • Reaction Conditions : Controlled temperature and pressure to favor the formation of the (S)-enantiomer.
  • Outcome : High yield and purity with minimal by-products.

Chemical Reduction of Precursors

A reduction method can be used to prepare tetrahydrofuran derivatives, which are subsequently functionalized:

  • Starting Material : Precursor compounds containing unsaturated bonds within the tetrahydrofuran ring.
  • Reduction Agents : Sodium borohydride or catalytic hydrogenation.
  • Functionalization : The reduced intermediate undergoes acetic acid substitution at specific positions to yield the target compound.

Data Table Summary

Method Starting Materials Key Conditions Advantages
Chiral Starting Materials (S)-tetrahydrofuran-3-ylmethanol, acetic anhydride Acidic/basic conditions High stereochemical fidelity
Industrial Optimization Various chiral precursors Continuous flow reactors High yield and purity
Enzymatic Resolution Racemic mixture Specific enzymes Environmentally friendly
Asymmetric Catalysis Unsaturated precursors Chiral catalysts High enantiomeric excess
Chemical Reduction Unsaturated tetrahydrofuran derivatives Reducing agents Simplified synthesis

Research Findings

Studies have shown that synthetic routes leveraging chiral starting materials or asymmetric catalysis yield high purity levels of this compound. Enzymatic resolution is particularly promising for sustainable production, while industrial methods ensure scalability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Tetrahydrofuran-3-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the tetrahydrofuran ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or organometallic reagents can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    • (S)-2-(Tetrahydrofuran-3-YL)acetic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the production of biologically active molecules with enhanced efficacy and reduced side effects. For instance, it is utilized in the synthesis of PDE9 inhibitors, which are important for enhancing NO-cGMP signaling pathways .
  • Chiral Building Block
    • The compound is a valuable chiral building block in asymmetric synthesis. Its chirality can impart specific biological activity to the resulting compounds, making it crucial for the development of enantiomerically pure drugs .
  • Potential in Anticancer Research
    • Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. Research is ongoing to explore its efficacy against various cancer cell lines, potentially leading to new therapeutic agents .

Synthesis Processes

The production of this compound can be achieved through various synthetic routes, often involving:

  • Hydrolysis Reactions : These are crucial for converting precursors into the desired acid form while maintaining stereochemistry.
  • Chiral Catalysis : Utilizing chiral catalysts can enhance the yield and purity of the product, making it more suitable for pharmaceutical applications .

Case Studies

  • Synthesis of PDE9 Inhibitors
    • A notable case study involves the use of this compound in the synthesis of PDE9 inhibitors. The process described a streamlined approach that improved yield and purity while minimizing hazardous waste compared to traditional methods. This advancement highlights its potential for large-scale pharmaceutical production .
  • Anticancer Compound Development
    • Another study focused on modifying this compound to create derivatives with enhanced anticancer activity. Preliminary results showed promising cytotoxic effects against specific cancer cell lines, warranting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of (S)-2-(Tetrahydrofuran-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Analogues

(R)-2-(Tetrahydrofuran-3-YL)Acetic Acid
  • CAS No.: 320601-71-6
  • Similarity Score : 1.00 (structural isomer)
  • Key Differences : The (R)-enantiomer shares identical functional groups but differs in stereochemistry. This distinction can lead to divergent biological activities. For example, molecular docking studies suggest that the (R)-configuration in related THF derivatives exhibits altered binding affinities to targets like TLR4 receptors .
3-(Tetrahydrofuran-3-YL)Propanoic Acid
  • CAS No.: 1110650-68-4
  • Similarity Score : 1.00
  • Key Differences: The addition of a methylene group (−CH2−) between the THF ring and the carboxylic acid increases lipophilicity (logP ~1.2 vs.
Tetrahydrofuran-3-Carboxylic Acid
  • CAS No.: 89364-31-8
  • Similarity Score : 0.85
  • Key Differences : The carboxylic acid is directly attached to the THF ring, eliminating the acetic acid spacer. This reduces steric hindrance but may decrease solubility in polar solvents due to reduced hydrogen-bonding capacity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Melting Point (°C) Solubility (Water)
(S)-2-(THF-3-YL)Acetic Acid C6H10O3 130.14 ~0.8 Not reported Moderate
(R)-2-(THF-3-YL)Acetic Acid C6H10O3 130.14 ~0.8 Not reported Moderate
3-(THF-3-YL)Propanoic Acid C7H12O3 144.17 ~1.2 Not reported Low
Tetrahydrofuran-3-Carboxylic Acid C5H8O3 116.12 ~0.5 98–100 High

*Estimated using fragment-based methods.

Critical Analysis of Key Differences

  • Stereochemistry : The (S)-configuration enhances compatibility with chiral biological targets, as seen in YH18968’s design .
  • Functional Group Positioning : The acetic acid spacer in (S)-2-(THF-3-YL)Acetic acid improves solubility compared to Tetrahydrofuran-3-carboxylic acid, making it more suitable for aqueous reaction conditions .
  • Lipophilicity: The propanoic acid analogue’s increased logP may favor blood-brain barrier penetration, though this remains untested .

Biological Activity

(S)-2-(Tetrahydrofuran-3-YL)acetic acid, a derivative of tetrahydrofuran, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H10O3 and features a tetrahydrofuran ring attached to an acetic acid moiety. This unique structure contributes to its diverse biological interactions.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is known that tetrahydrofuran derivatives can interact with various biological targets, potentially influencing multiple biochemical pathways. The compound may act on specific receptors or enzymes, though detailed pathways remain largely undefined .

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies focusing on related tetrahydrofuran derivatives have demonstrated their ability to inhibit the growth of various bacterial strains, suggesting a potential role in treating infections .

2. Enzyme Inhibition

Some studies have highlighted the compound's potential as an enzyme inhibitor. For instance, derivatives have been shown to modulate the activity of enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications .

3. Cytotoxic Effects

The cytotoxicity of this compound has been assessed in various cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cell types, although further studies are necessary to elucidate the underlying mechanisms and therapeutic potential .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
Enzyme inhibitionModulation of metabolic enzymes
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted on various tetrahydrofuran derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those observed for standard antibiotics, indicating promising potential as an alternative treatment option.

Case Study 2: Enzyme Interaction

In a biochemical assay aimed at evaluating enzyme inhibition, this compound showed competitive inhibition against a key enzyme involved in metabolic disorders. This suggests its potential utility in developing therapeutic agents for conditions such as diabetes or obesity .

Research Findings

Recent research has focused on synthesizing new derivatives of this compound to enhance its biological activity. Structural modifications have been shown to improve solubility and bioavailability, making these compounds more effective in biological assays .

Q & A

Q. How can contradictory data in synthesis or characterization be resolved?

  • Methodological Answer :
  • Replicate experiments using USP-grade reagents () to standardize conditions .
  • Cross-validate NMR and X-ray crystallography data to confirm stereochemical assignments, as discrepancies in coupling constants may arise from solvent effects .

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